3,6-Bis(diphenylphosphoryl)-1,2,4,5-tetrazine
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Overview
Description
3,6-Bis(diphenylphosphoryl)-1,2,4,5-tetrazine is a compound characterized by the presence of two diphenylphosphoryl groups attached to a tetrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(diphenylphosphoryl)-1,2,4,5-tetrazine typically involves the reaction of tetrazine derivatives with diphenylphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction . The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(diphenylphosphoryl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The diphenylphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated tetrazine derivatives, while substitution reactions can produce a variety of functionalized tetrazines .
Scientific Research Applications
3,6-Bis(diphenylphosphoryl)-1,2,4,5-tetrazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials, including light-emitting devices and sensors
Mechanism of Action
The mechanism of action of 3,6-Bis(diphenylphosphoryl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The diphenylphosphoryl groups can participate in various chemical interactions, influencing the compound’s reactivity and stability. These interactions can affect the compound’s ability to act as a catalyst or inhibitor in different chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(diphenylphosphoryl)-9-phenylcarbazole: Similar in structure but with a carbazole moiety instead of a tetrazine ring.
3,6-Bis(diphenylphosphoryl)-4,5-dimethylpyridazine: Contains a pyridazine ring with similar diphenylphosphoryl groups.
Uniqueness
3,6-Bis(diphenylphosphoryl)-1,2,4,5-tetrazine is unique due to its tetrazine core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and chemical research .
Properties
CAS No. |
58867-33-7 |
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Molecular Formula |
C26H20N4O2P2 |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
3,6-bis(diphenylphosphoryl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C26H20N4O2P2/c31-33(21-13-5-1-6-14-21,22-15-7-2-8-16-22)25-27-29-26(30-28-25)34(32,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
PEMPZDVGHDGJTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=NN=C(N=N3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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